

An In-depth Technical Guide to 1,3-Dimethoxycyclohexane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethoxycyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of **1,3-dimethoxycyclohexane**, a cyclic ether with applications in organic synthesis. The document details the distinct characteristics of its cis and trans isomers, including physical properties, spectroscopic data, and conformational analysis.

Chemical and Physical Properties

1,3-Dimethoxycyclohexane is a saturated cyclic ether with the molecular formula $C_8H_{16}O_2$ and a molecular weight of 144.21 g/mol ^{[1][2][3][4][5]}. It exists as two primary stereoisomers: **cis-1,3-dimethoxycyclohexane** and **trans-1,3-dimethoxycyclohexane**. The spatial arrangement of the two methoxy groups relative to the cyclohexane ring dictates the distinct physical and chemical properties of each isomer. The cis isomer is known to be a colorless liquid at room temperature.^[1]

A summary of the key physical properties for the isomers of **1,3-dimethoxycyclohexane** is presented in Table 1. It is important to note that while some experimental data is available, many of the physical properties are predicted values based on computational models.

Table 1: Physical and Chemical Properties of **1,3-Dimethoxycyclohexane** Isomers

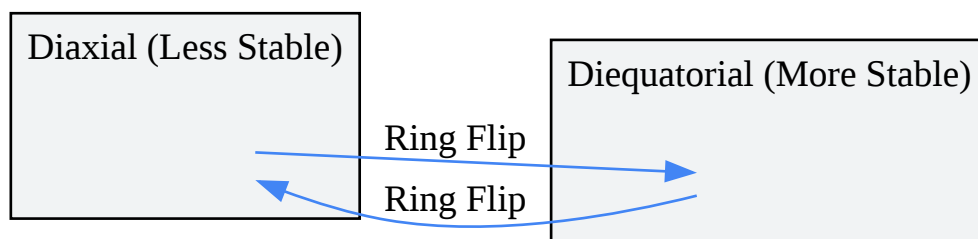
Property	cis-1,3-Dimethoxycyclohexane	trans-1,3-Dimethoxycyclohexane
Molecular Formula	C ₈ H ₁₆ O ₂ [1][4]	C ₈ H ₁₆ O ₂ [5]
Molecular Weight	144.21 g/mol [1][4]	144.21 g/mol [5]
Appearance	Colorless liquid[1]	No data available
Boiling Point	160-185 °C (predicted)[1]	No data available
Density	0.95 g/cm ³ (predicted)[1]	No data available
Refractive Index	No data available	No data available

Stereochemistry and Conformational Analysis

The stereochemistry of **1,3-dimethoxycyclohexane** is a critical determinant of its properties and reactivity. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the conformers for the cis and trans isomers is influenced by the positions of the methoxy groups (axial or equatorial).

cis-1,3-Dimethoxycyclohexane

For the cis isomer, the two methoxy groups are on the same side of the cyclohexane ring. This allows for two possible chair conformations: one with both methoxy groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are sterically unfavorable interactions between axial substituents on the same side of the ring.

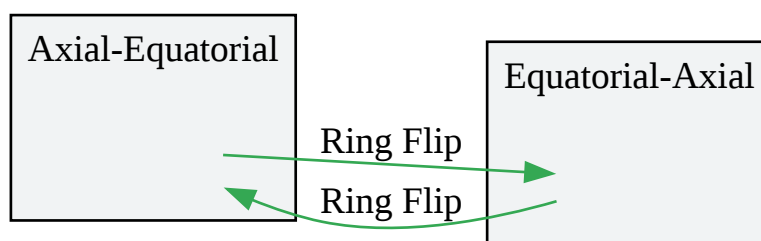


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Caption: Conformational equilibrium of **cis-1,3-dimethoxycyclohexane**.

trans-1,3-Dimethoxycyclohexane

In the trans isomer, the methoxy groups are on opposite sides of the ring. This results in chair conformations where one methoxy group is in an axial position and the other is in an equatorial position. A ring flip interconverts these two conformations, which are energetically equivalent.



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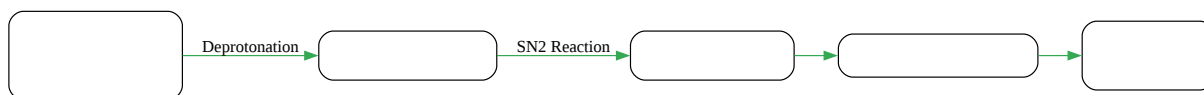
Caption: Conformational equilibrium of **trans-1,3-dimethoxycyclohexane**.

Synthesis of 1,3-Dimethoxycyclohexane

A common and versatile method for the synthesis of ethers, including **1,3-dimethoxycyclohexane**, is the Williamson ether synthesis.^{[6][7]} This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For the preparation of **1,3-dimethoxycyclohexane**, the starting material would be 1,3-cyclohexanediol.

Experimental Protocol: Williamson Ether Synthesis

The following is a general experimental protocol for the synthesis of **1,3-dimethoxycyclohexane** via the Williamson ether synthesis. Specific quantities and reaction conditions may require optimization.



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Caption: Williamson ether synthesis workflow for **1,3-dimethoxycyclohexane**.

Procedure:

- **Alkoxide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,3-cyclohexanediol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared. To this solution, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the hydroxyl groups and form the corresponding dialkoxide.^[8] The reaction is typically stirred for a period to ensure complete formation of the alkoxide.
- **Methylation:** A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The reaction is allowed to proceed, often with gentle heating, to facilitate the S_N2 reaction between the alkoxide and the methyl iodide.
- **Workup and Purification:** Upon completion of the reaction, the mixture is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield **1,3-dimethoxycyclohexane**.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **1,3-dimethoxycyclohexane** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of **1,3-dimethoxycyclohexane** due to the different chemical environments of the protons and carbon atoms in each isomer.

Table 2: Predicted ¹H and ¹³C NMR Data for **1,3-Dimethoxycyclohexane** Isomers

Isomer	^1H NMR (Predicted)	^{13}C NMR (Predicted)
cis	Signals for methoxy protons, methine protons at C1 and C3, and cyclohexane ring protons.	Signals for methoxy carbons, methine carbons at C1 and C3, and other cyclohexane ring carbons.
trans	Distinct signals for methoxy protons, methine protons at C1 and C3, and cyclohexane ring protons due to the different magnetic environments.	Distinct signals for methoxy carbons, methine carbons at C1 and C3, and other cyclohexane ring carbons.

Experimental Protocol for NMR Analysis:

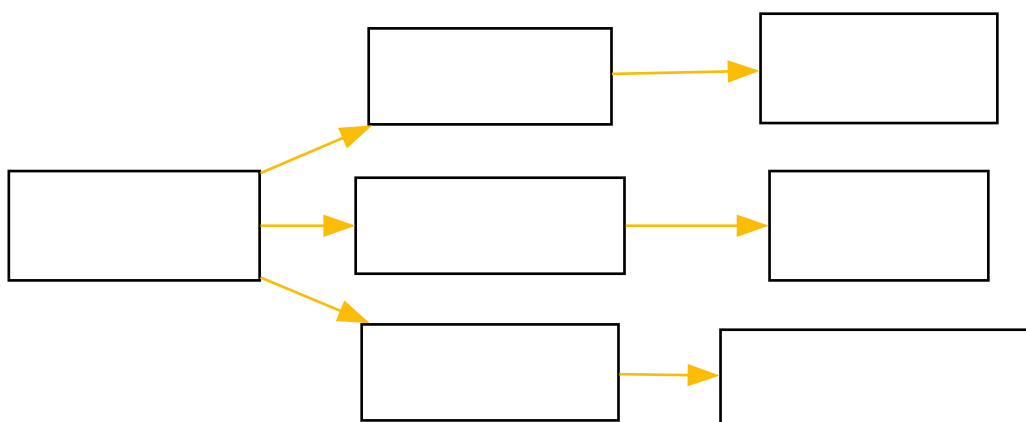
- **Sample Preparation:** A small amount of the purified **1,3-dimethoxycyclohexane** isomer is dissolved in a deuterated solvent (e.g., CDCl_3 or C_6D_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. Standard acquisition parameters are typically used, although optimization may be necessary for specific samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1,3-dimethoxycyclohexane**. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (144.21 g/mol).

Expected Fragmentation Pattern:

The fragmentation of cyclic ethers in mass spectrometry often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).^[9] For **1,3-dimethoxycyclohexane**, common fragmentation pathways may include the loss of a methoxy group ($-\text{OCH}_3$) or cleavage of the cyclohexane ring.



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Caption: Potential mass spectrometry fragmentation pathways of **1,3-dimethoxycyclohexane**.

Experimental Protocol for Mass Spectrometry Analysis:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for separation of isomers and impurities.
- **Ionization and Analysis:** The sample is ionized using electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Applications in Research and Development

1,3-Dimethoxycyclohexane serves as a valuable building block in organic synthesis. The presence of two ether functionalities on a cyclohexane scaffold allows for a variety of chemical transformations. It can be used as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.^[1] The stereochemical properties of the cis and trans isomers can be exploited to control the stereochemistry of subsequent reactions, making them useful in asymmetric synthesis.

This technical guide provides a foundational understanding of the chemical properties and structure of **1,3-dimethoxycyclohexane**. Further experimental investigation is warranted to fully characterize the physical and spectroscopic properties of both the cis and trans isomers and to explore their full potential in various scientific and industrial applications.

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